2-(4-BROMOPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE
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Overview
Description
2-(4-BROMOPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE is a synthetic organic compound characterized by the presence of a bromophenoxy group and an ethylpiperazino group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Etherification: The 4-bromophenol is then reacted with an appropriate alkylating agent, such as 1-bromo-3-chloropropane, to form 2-(4-bromophenoxy)-1-chloropropane.
Substitution Reaction: The final step involves the substitution of the chlorine atom with the ethylpiperazine group. This is achieved by reacting 2-(4-bromophenoxy)-1-chloropropane with 1-ethylpiperazine under basic conditions, typically using a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-BROMOPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group is known to enhance binding affinity to certain receptors, while the ethylpiperazino group modulates the compound’s pharmacokinetic properties. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(4-CHLOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE: Similar structure but with a chlorine atom instead of bromine.
2-(4-FLUOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE: Contains a fluorine atom instead of bromine.
2-(4-METHOXYPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE: Features a methoxy group instead of bromine.
Uniqueness
2-(4-BROMOPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-(4-bromophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-3-17-8-10-18(11-9-17)15(19)12(2)20-14-6-4-13(16)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHKZBZWMDIKKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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